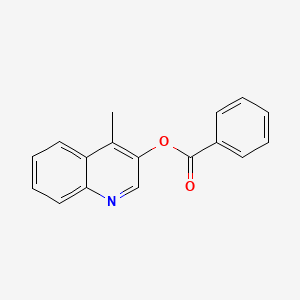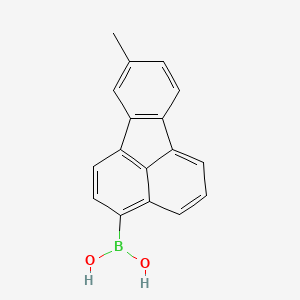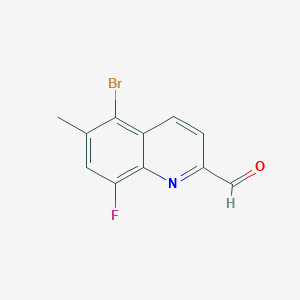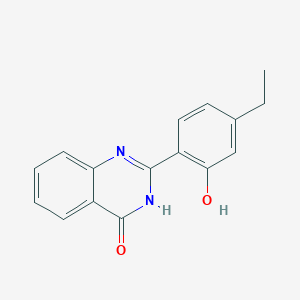
2-Bromo-3-hydroxy-1-naphthoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-hydroxy-1-naphthoic acid is an organic compound with the molecular formula C11H7BrO3 It is a derivative of naphthoic acid, characterized by the presence of a bromine atom at the second position and a hydroxyl group at the third position on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Bromo-3-hydroxy-1-naphthoic acid can be synthesized through the bromination of 3-hydroxy-1-naphthoic acid. The reaction typically involves the use of bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the product to achieve the desired purity levels. Techniques such as recrystallization or chromatography may be employed for this purpose.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of 2-bromo-3-naphthoic acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: 2-Amino-3-hydroxy-1-naphthoic acid, 2-Thio-3-hydroxy-1-naphthoic acid.
Oxidation Products: 2-Bromo-3-naphthoic acid.
Coupling Products: Biaryl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-hydroxy-1-naphthoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific properties.
Pharmaceuticals: It may be explored for its potential biological activities and used in the development of new drugs.
Dye and Pigment Industry: It can be used as a precursor for the synthesis of azo dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-hydroxy-1-naphthoic acid depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new compounds. In oxidation reactions, the hydroxyl group is converted to a carbonyl group, altering the compound’s reactivity and properties. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-1-naphthoic acid: Similar structure but lacks the bromine atom.
3-Hydroxy-2-naphthoic acid: Similar structure but with different positioning of the hydroxyl and carboxyl groups.
7-Bromo-3-hydroxy-2-naphthoic acid: Similar structure but with bromine at a different position.
Uniqueness: 2-Bromo-3-hydroxy-1-naphthoic acid is unique due to the specific positioning of the bromine and hydroxyl groups, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable for specific synthetic applications and research purposes.
Eigenschaften
CAS-Nummer |
95046-32-5 |
|---|---|
Molekularformel |
C11H7BrO3 |
Molekulargewicht |
267.07 g/mol |
IUPAC-Name |
2-bromo-3-hydroxynaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H7BrO3/c12-10-8(13)5-6-3-1-2-4-7(6)9(10)11(14)15/h1-5,13H,(H,14,15) |
InChI-Schlüssel |
JTLGFIIPOXUJME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C(=O)O)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2'-(Methoxycarbonyl)-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11854464.png)






![N'-Hydroxy[(5-nitroquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11854512.png)





